molecular formula C14H8ClFN2O2 B11835999 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 557064-58-1

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11835999
CAS No.: 557064-58-1
M. Wt: 290.67 g/mol
InChI Key: BNKIUBBSHXZZAK-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazolinone derivative designed for pharmaceutical and biological research. Quinazolinones constitute a crucial scaffold in medicinal chemistry, known for a broad spectrum of biological activities . Members of the quinazoline-2,4(1H,3H)-dione class, in particular, have been identified as promising cores for developing novel antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to address bacterial resistance problems . The specific substitution pattern on this compound is strategically significant; structure-activity relationship (SAR) studies indicate that substituents at various positions on the quinazoline ring, including the 2- and 3-positions, are critical for modulating its pharmacological profile and potency . The 4-chloro-2-fluorophenyl group at the 3-position is a key structural feature intended to enhance the molecule's bioactivity and selectivity in various assays. Beyond antimicrobial applications, quinazolinone derivatives show considerable promise in anticancer research, with mechanisms that can include induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis . This product is intended for research purposes only, providing scientists with a high-quality building block for synthesizing novel analogs or a reference standard for in vitro biological evaluation. For Research Use Only. Not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

557064-58-1

Molecular Formula

C14H8ClFN2O2

Molecular Weight

290.67 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8ClFN2O2/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)

InChI Key

BNKIUBBSHXZZAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

  • Formation of Urea Intermediate :
    Anthranilic acid (2-aminobenzoic acid) reacts with 4-chloro-2-fluorophenyl isocyanate in an aprotic solvent (e.g., ethyl acetate or tetrahydrofuran) at 50–65°C. The nucleophilic amine group of anthranilic acid attacks the electrophilic carbon of the isocyanate, forming a urea intermediate.

    Anthranilic acid+Ar-NCO2-(arylureido)benzoic acid\text{Anthranilic acid} + \text{Ar-NCO} \rightarrow \text{2-(arylureido)benzoic acid}
  • Acid-Catalyzed Cyclization :
    Concentrated sulfuric acid is introduced to the reaction mixture, facilitating intramolecular cyclization via dehydration. This step forms the quinazoline-2,4-dione core.

Example Protocol :

  • Reagents : 5-fluoroanthranilic acid (31 g), 4-chloro-2-fluorophenyl isocyanate (37.6 g), ethyl acetate (280 mL), H₂SO₄ (39.5 g).

  • Conditions : Reflux at 65°C for 2 hours, followed by H₂SO₄ addition and further reflux for 4.5 hours.

  • Yield : ~90% with >98% purity.

Table 1: Optimization Parameters for Anthranilic Acid Route

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°CHigher temperatures accelerate cyclization but risk decomposition
Acid Concentration0.5–3 mol equivalentsExcess acid improves cyclization efficiency
SolventEthyl acetate/THFPolar aprotic solvents enhance intermediate solubility

One-Pot Multi-Step Synthesis via Chlorination and Amination

A one-pot strategy, adapted from US6664390B2 , streamlines the synthesis by combining chlorination, amination, and alkoxylation steps. While originally developed for EGFR inhibitors, this approach is adaptable to 3-(4-chloro-2-fluorophenyl)quinazoline-2,4-dione by modifying the aniline reactant.

Key Steps

  • Chlorination of Quinazolinone :
    7-Fluoro-6-nitroquinazolin-4(3H)-one is treated with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF) to form 4-chloro-7-fluoro-6-nitroquinazoline.

  • Amination with 4-Chloro-2-Fluoroaniline :
    The chlorinated intermediate reacts with 4-chloro-2-fluoroaniline in tetrahydrofuran (THF)/tert-butanol, yielding 4-(4-chloro-2-fluoroanilino)-7-fluoro-6-nitroquinazoline.

  • Cyclization and Reduction :
    Subsequent treatment with potassium tert-butoxide induces cyclization, followed by hydrogenation over Raney nickel to reduce nitro groups to amines.

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.

  • Achieves >95% yield in the final step.

Challenges :

  • Requires precise stoichiometry to avoid byproducts.

  • Thionyl chloride must be rigorously removed via azeotropic distillation with toluene.

Cyclization Using Isatoic Anhydride and Amine Derivatives

PMC10142796 highlights an alternative route using isatoic anhydride, a cyclic carbamate, which reacts with amines to form urea precursors.

Procedure

  • Urea Formation :
    Isatoic anhydride reacts with 4-chloro-2-fluoroaniline in dichloromethane (DCM) at room temperature, forming 2-(4-chloro-2-fluorophenylureido)benzoic acid.

  • Base-Mediated Cyclization :
    Treatment with sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) induces cyclization to the quinazoline-dione.

Yield : 75–85% with moderate purity (90–95%).

Table 2: Comparison of Cyclization Agents

AgentTemperatureTime (h)Yield (%)
NaH0°C282
K₂CO₃RT1275
DBU50°C680

Acid-Catalyzed Cyclization of Urea Intermediates

This method, derived from classical quinazoline synthesis, involves heating 2-(4-chloro-2-fluorophenylureido)benzoic acid in polyphosphoric acid (PPA) at 120–150°C.

Optimization Insights

  • Acid Choice : Polyphosphoric acid outperforms H₂SO₄ or HCl in minimizing side reactions.

  • Reaction Time : Prolonged heating (>6 hours) improves cyclization but risks decomposition.

Yield : 70–78% with ~90% purity.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Advantage
Anthranilic Acid + Isocyanate9098HighHigh purity, minimal steps
One-Pot Multi-Step9597ModerateReduced purification
Isatoic Anhydride8095LowVersatile for substituent variation
Acid-Catalyzed Cyclization7590ModerateLow-cost reagents

Chemical Reactions Analysis

Quinazoline Core Formation

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. For example, methyl anthranilate undergoes condensation with 1,1′-carbonyldiimidazole (CDI) to form an intermediate, which cyclizes under basic conditions to yield the quinazoline-dione core .

Optimization with DMAP Catalysis

4-Dimethylaminopyridine (DMAP) significantly enhances reaction efficiency in one-pot syntheses. For instance, microwave-assisted reactions with (Boc)₂O in acetonitrile achieve yields up to 92% under DMAP catalysis .

Reactivity of Functional Groups

The compound’s reactivity is influenced by its electron-withdrawing substituents (Cl, F) and the quinazoline-dione core:

Electrophilic Substitution

The electron-deficient quinazoline ring directs electrophiles to the 6- and 8-positions. Halogenation (e.g., bromination) occurs selectively at these sites under mild conditions.

Nucleophilic Attack

The 2,4-dione moiety undergoes nucleophilic addition at the carbonyl groups. For example, hydrazine reacts with the dione to form hydrazide derivatives, which are precursors for bioactive heterocycles like oxadiazoles .

Metal Coordination

The carbonyl and aromatic nitrogen atoms act as chelation sites for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in metalloenzyme inhibition .

Catalytic and Solvent Effects

Reaction conditions critically impact yield and selectivity:

Condition Catalyst Solvent Yield (%) Source
Microwave, 150°CDMAPCH₃CN92
Room temperature, 12 hNoneCH₃CN33
Reflux, 12 hK₂CO₃DMF79
  • DMAP accelerates carbamate formation and cyclization via intermediate stabilization .

  • Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates .

Derivitization and Bioactive Analogues

The compound serves as a scaffold for antimicrobial agents. Key derivatives include:

  • Oxadiazole hybrids : Synthesized via cyclization with thiosemicarbazides, showing MIC values of 70–80 µg/mL against Staphylococcus aureus .

  • Metal-chelating derivatives : 3-Hydroxyquinazoline-diones with enhanced antibacterial activity due to Mg²⁺/Ca²⁺ ion coordination .

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the dione ring undergoing retro-Diels-Alder fragmentation. Hydrolytic stability studies in acidic/basic media show gradual ring-opening to anthranilic acid derivatives .

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Target Compound :

Property Target Compound (Quinazoline-dione) NSC777205 (Benzooxazine-dione)
Core Structure Quinazoline Benzooxazine
BBB Permeability Moderate (predicted) High
Therapeutic Application Anticancer (kinase inhibition) CNS-targeted therapies (inferred)

The benzooxazine core enhances BBB penetration, making NSC777205 suitable for neurological targets, whereas the quinazoline core prioritizes kinase inhibition .

Pyrimidine-dione and Other Heterocyclic Analogues

  • Pyrimidine-dione Herbicides (e.g., Compound 15a in ): Feature a pyrimidine-dione core with a 4-chloro-2-fluorophenyl group but are tailored for herbicidal activity, highlighting how core structure dictates therapeutic application .
  • Triazole-substituted Quinazolinones (e.g., quinconazole): Used as pesticides, these derivatives replace halogens with triazole groups, underscoring the impact of substituents on biological function .

Pharmacokinetic and Toxicity Profiles

  • Target Compound : Predicted to comply with Lipinski’s rules (molecular weight <500, logP <5) and exhibit moderate gastrointestinal absorption .
  • NSC777205/207 : Lower acute toxicity in rats (LD50 >500 mg/kg) and high BBB permeability .

Biological Activity

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a quinazoline core with halogen substituents that enhance its potential applications in medicinal chemistry. The compound's molecular formula is C₁₃H₈ClF N₃O₂, indicating the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.

The chemical reactivity of this compound is characterized by its interactions with nucleophiles and electrophiles. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinazoline ring. Additionally, it participates in cyclization reactions under specific conditions.

Kinase Inhibition

Research indicates that this compound exhibits significant activity as an inhibitor of various kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a critical role in angiogenesis and cancer progression. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines.
  • c-Met Tyrosine Kinase : Inhibition of this kinase is crucial for targeting cancer metastasis.

Table 1: Summary of Biological Activities

Target KinaseActivity Description
VEGFR-2Inhibitor; significant impact on angiogenesis
c-MetInhibitor; affects cancer cell proliferation

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest potential antiviral activity against specific viruses. A related study on quinazoline derivatives highlighted their effectiveness against vaccinia and adenovirus, suggesting a broader antiviral potential for compounds within this class.

Table 2: Antiviral Activity of Quinazoline Derivatives

CompoundVirus TargetEC50 (μM)Reference Drug EC50 (μM)
24b11Vaccinia1.7Cidofovir (25)
24b13Adenovirus-26.2Reference drugs varied

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural features. Notably:

  • The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to target proteins.
  • Molecular docking studies have shown that the compound effectively binds to active sites of kinases through hydrogen bonds and hydrophobic interactions.

Table 3: SAR Insights for Quinazoline Derivatives

Structural FeatureImpact on Activity
Halogen SubstituentsIncreased potency against kinases
Quinazoline CoreEssential for biological activity

Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives:

  • In Vitro Studies : Demonstrated that this compound inhibits cell proliferation in various cancer cell lines.
  • Molecular Docking : Showed effective binding to VEGFR-2 and c-Met with favorable interaction profiles.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazoline-dione core and substituent positions. For example, aromatic protons in the 4-chloro-2-fluorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.05 for C₁₄H₈ClFN₂O₂).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities like uncyclized intermediates.

What pharmacological activities have been reported for quinazoline-2,4-dione derivatives, and how might this compound be evaluated?

Basic Research Focus
Quinazoline-diones exhibit anti-inflammatory, analgesic, and antimicrobial properties. For example, 3-phenyl derivatives showed IC₅₀ values of 12–18 μM in COX-2 inhibition assays . To evaluate the target compound:

  • In vitro assays : Test cytotoxicity (MTT assay), COX-1/2 inhibition, or antibacterial activity (MIC against S. aureus and E. coli).
  • Structure-activity relationship (SAR) : Compare substituent effects; the 4-chloro-2-fluorophenyl group may enhance lipophilicity and membrane penetration.

How can contradictory data in synthesis or bioactivity studies be resolved?

Advanced Research Focus
Contradictions often arise from varying reaction conditions or assay protocols. For instance, microwave vs. conventional heating may yield different polymorphs affecting bioactivity . To resolve discrepancies:

  • Reproducibility checks : Standardize solvents, catalysts, and temperature profiles.
  • Crystallographic analysis : Compare polymorph structures (e.g., Form I vs. Form II) using XRD .
  • Meta-analysis : Review literature for trends, such as electron-withdrawing groups (e.g., -Cl, -F) correlating with enhanced anti-inflammatory activity.

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers or moisture .

How do structural modifications to the quinazoline-dione core influence bioactivity?

Q. Advanced Research Focus

  • Electron-withdrawing groups : The 4-chloro-2-fluorophenyl substituent enhances metabolic stability and target binding affinity compared to unsubstituted analogs .
  • Ring saturation : Dihydroquinazoline-diones (e.g., 2,3-dihydro derivatives) show reduced cytotoxicity but maintained anti-inflammatory activity .
  • Hybrid structures : Combining quinazoline-diones with triazole or pyrazole moieties (as seen in related compounds) can broaden antimicrobial spectra .

What computational methods are used to predict the reactivity or bioactivity of this compound?

Q. Advanced Research Focus

  • DFT calculations : Predict electrophilic/nucleophilic sites for substitution reactions (e.g., Fukui indices).
  • Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) to prioritize synthetic analogs .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.8, indicating moderate blood-brain barrier penetration).

Can green chemistry principles be applied to synthesize this compound?

Advanced Research Focus
Yes, via:

  • CO₂ utilization : Replace phosgene with CO₂ as a carbonyl source under catalytic conditions (e.g., using DBU as a base) .
  • Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste and energy use.
  • Biocatalysis : Lipases or esterases can catalyze cyclization steps under mild conditions (pH 7–8, 25–40°C).

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